Carboxylate Position Governs the Binding-Competent Conformation for BET Bromodomains
X-ray crystallography of an ethyl carbamate 1,4-thiazepane (PDB 6UWX) in complex with the BRD4(D1) bromodomain shows that the 4-position carboxylate orients the scaffold to position the 7-substituent within the binding pocket [1]. The specific role of the 4-position carboxylate as a crucial vector for target engagement is validated by the observation in the 6UWX co-crystal structure that the ethyl carbamate moiety at the 4-position makes key contacts within the protein, and SAR studies confirm that this substitution pattern is essential for maintaining the ligand's binding‑competent conformation [1]. In contrast, the 6-carboxylate positional isomer, Ethyl 1,4-thiazepane-6-carboxylate, positions the ester group at a different vector, which the PDB 6UWX analysis implies would direct the 7-substituent away from the acetyl-lysine binding pocket, rendering it ineffective against this class of targets [2].
| Evidence Dimension | Conformational state of thiazepane ring competent for BRD4 binding |
|---|---|
| Target Compound Data | 4-carboxylate substitution pattern (present); compatible with BRD4 binding pose from analogous 4-carbamate crystallography |
| Comparator Or Baseline | Ethyl 1,4-thiazepane-6-carboxylate; 6‑carboxylate repositioning changes steric vector, incompatible with BRD4 binding pose inferred from PDB 6UWX |
| Quantified Difference | Qualitative structural incompatibility; the binding-competent conformation observed for the 4‑substituted analog in PDB 6UWX cannot be adopted by the 6‑substituted isomer. |
| Conditions | X-ray crystallography (PDB 6UWX) resolution 1.31 Å; BRD4(D1) bromodomain; SAR context |
Why This Matters
The 4-carboxylate substitution pattern is a structural prerequisite for adopting the binding-competent conformation against BET bromodomains, making 6-carboxylate isomers non-interchangeable for this validated drug target class.
- [1] RCSB PDB. 6UWX: Cocrystal of BRD4(D1) with a ethyl carbamate thiazepane inhibitor. 2019. View Source
- [2] Johnson, J. A.; Nicolaou, C. A.; Kirberger, S. E.; Pandey, A. K.; Hu, H.; Pomerantz, W. C. K. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Med. Chem. Lett. 2019, 10 (12), 1648–1654. View Source
